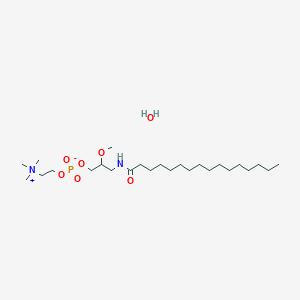

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate

説明

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate (CAS 163751-35-7) is a synthetic alkyl-lysophospholipid analog characterized by a hexadecanamido (C16:0) group at the sn-3 position, a methoxy substituent at the sn-2 position, and a phosphocholine moiety at the sn-1 position of the glycerol backbone . This compound belongs to a class of molecules known for their selective cytotoxicity against neoplastic cells, particularly leukemic cells, by disrupting phospholipid metabolism and membrane integrity .

特性

分子式 |

C25H55N2O7P |

|---|---|

分子量 |

526.7 g/mol |

IUPAC名 |

[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate;hydrate |

InChI |

InChI=1S/C25H53N2O6P.H2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4;/h24H,6-23H2,1-5H3,(H-,26,28,29,30);1H2 |

InChIキー |

OXSZGYAIBLLMEI-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC.O |

製品の起源 |

United States |

準備方法

Synthesis of Hexadecanamide Intermediate

- Starting Material : Hexadecanoic acid (palmitic acid) is reacted with ammonia or an amine to form hexadecanamide.

- Reaction Conditions :

- Solvent: Anhydrous toluene or ethanol.

- Catalyst: Acid catalysts (e.g., sulfuric acid) may be used to accelerate the reaction.

- Temperature: 100–120°C under reflux conditions.

- Purification : The product is purified by recrystallization or chromatography to ensure high purity.

Preparation of 3-Amino-2-methoxypropanol

- Starting Material : Epichlorohydrin is reacted with methanol to form 2-methoxypropane.

- Amination :

- Ammonia or an amine is introduced to convert the intermediate into 3-amino-2-methoxypropanol.

- Reaction conditions include mild heating (50–70°C) in an aqueous or alcoholic medium.

- Purification : The crude product is purified via distillation or column chromatography.

Amide Bond Formation

- Reaction : The hexadecanamide intermediate is coupled with 3-amino-2-methoxypropanol to form the amide bond.

- Coupling agents such as carbodiimides (e.g., DCC) or EDCI are used.

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

- Temperature: Room temperature or slightly elevated (30–50°C).

- Purification : The product is purified through silica gel chromatography.

Phosphocholine Functionalization

- Phosphorylation Step :

- The hydroxyl group of the amide intermediate reacts with phosphoryl chloride (POCl3) or a similar reagent to introduce the phosphate group.

- Reaction conditions include low temperatures (-10 to 0°C) in an inert atmosphere (e.g., nitrogen or argon).

- Choline Addition :

- Trimethylamine or choline chloride is added to form the phosphocholine moiety.

- The reaction proceeds under mild heating (30–60°C) in a polar solvent such as acetonitrile.

- Neutralization and Isolation :

- Excess reagents are neutralized using aqueous sodium bicarbonate.

- The product is extracted using organic solvents such as ethyl acetate.

Hydration

The final step involves controlled hydration to form the monohydrate form of the compound:

- The dry phosphocholine product is exposed to a humidified atmosphere or mixed with water under controlled conditions.

- This ensures incorporation of one molecule of water per molecule of compound.

Quality Control

Each step requires rigorous quality control to ensure the desired purity and yield:

| Step | Quality Control Method |

|---|---|

| Hexadecanamide Synthesis | Melting point analysis, FTIR spectroscopy |

| Amination | NMR spectroscopy, GC-MS |

| Amide Bond Formation | HPLC, Mass spectrometry |

| Phosphorylation and Choline Addition | ^31P NMR, Elemental analysis |

| Final Product | HPLC, Karl Fischer titration for water content |

Yield and Challenges

The overall yield depends on reaction efficiencies at each stage:

- Typical yields range from 50–70% due to losses during purification steps.

- Challenges include:

- Controlling side reactions during phosphorylation.

- Ensuring complete hydration without overhydration.

Applications

This compound finds applications in:

- Membrane biophysics studies.

- Protein Kinase C inhibition research.

- Model membrane systems for permeability and fluidity studies.

化学反応の分析

Types of Reactions

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate can undergo various chemical reactions, including:

Oxidation: This reaction can alter the functional groups within the molecule.

Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s activity.

Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

科学的研究の応用

Rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate is a synthetic analog of naturally occurring phospholipids, playing a vital role in membrane biophysics and lipid interactions research . The compound incorporates methoxy and hexadecanamido groups, mimicking cell membrane phospholipids and providing insights into membrane architecture and dynamics . The 'rac' prefix signifies a racemic mixture, allowing investigation into stereochemical effects on lipid bilayer properties .

Scientific Research Applications

Rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate is utilized in creating model membranes for studying lipid bilayers' fundamental properties, including fluidity, phase behavior, and permeability, under controlled conditions . Researchers can investigate how lipid composition and stereochemistry affect membrane physical properties by employing it in experiments . This includes their interaction with proteins and the formation of lipid domains or rafts, which are critical for understanding membrane functionality at a molecular level . It is also used as an inhibitor of Protein kinase C .

Characteristics

- Molecular Formula C25H53N2O6P- 3H2O

- Molecular Weight 508.7 g/mol

- Solubility Soluble in chloroform at 50 mg/mL

- Form Available as a powder

- Purity ≥90%

- InChI String 1S/C25H53N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4/h24H,6-23H2,1-5H3,(H-,26,28,29,30)

- InChI Key GLZQVYDFXUECNY-UHFFFAOYSA-N

- SMILES String CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCCN+(C)C)OC

Studies of analogs

作用機序

The mechanism of action of rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate involves its inhibitory effect on Protein Kinase C. This inhibition disrupts various cellular processes, including cell growth and differentiation. The compound’s molecular targets and pathways include specific binding sites on Protein Kinase C, leading to altered enzyme activity and downstream effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs in terms of structure, synthesis, biological activity, and metabolic pathways.

Structural Analogues

Metabolism and Resistance

Alkyl Cleavage Enzyme :

- Earlier studies suggested that low alkyl cleavage enzyme activity in tumor cells leads to cytotoxic accumulation of ether-linked analogs . However, contradicts this, showing similar enzyme levels in sensitive (HL-60) and resistant (K562) cells, implying that uptake differences or alternative metabolic pathways are key .

- The target compound’s amide bond likely renders it resistant to cleavage by this enzyme, enhancing intracellular retention .

Cellular Uptake :

- Sensitive cells (e.g., HL-60) accumulate more alkyl-lysophospholipids at their periphery, whereas resistant cells (e.g., K562) distribute these compounds uniformly, reducing toxicity .

生物活性

rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate is a phospholipid compound that has garnered attention for its biological activities and potential therapeutic applications. It is classified as an inhibitor of Protein Kinase C (PKC), which plays a crucial role in various signaling pathways within cells. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C25H55N2O7P

- Molecular Weight : 526.69 g/mol

- CAS Number : 163751-35-7

-

Protein Kinase C Inhibition :

- rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate inhibits PKC, which is involved in regulating various cellular processes such as proliferation, differentiation, and apoptosis. This inhibition can lead to altered signaling pathways that may affect cancer cell growth and survival .

-

Impact on Cellular Processes :

- The compound has been linked to several cellular processes including:

Therapeutic Applications

The biological activities of rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate suggest several therapeutic applications:

- Cancer Therapy : Due to its PKC inhibitory activity, it may be effective in treating various cancers by inducing apoptosis in tumor cells and inhibiting their proliferation.

- Anti-infection Properties : The compound shows promise in combating infections by modulating immune responses and could be explored for use against viral and bacterial pathogens .

Case Studies and Experimental Evidence

- In Vitro Studies :

- Animal Models :

Data Table of Biological Activities

Q & A

Q. What computational tools integrate the compound’s physicochemical properties into predictive pharmacokinetic models?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models in software like Schrödinger’s ADMET Predictor. Input logP, polar surface area, and hydrogen-bonding capacity to predict bioavailability. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with phospholipid transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。